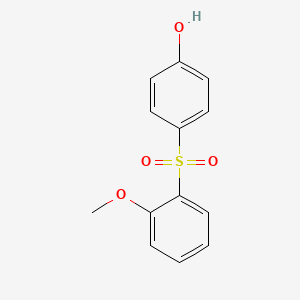
4-(2-Methoxybenzene-1-sulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxybenzene-1-sulfonyl)phenol is an organic compound that features a phenol group substituted with a methoxybenzene sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid or oleum to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as distillation and solvent extraction to separate and purify the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxybenzene-1-sulfonyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2-Methoxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Methoxybenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma-bond with the aromatic ring and generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final substituted product .
Comparaison Avec Des Composés Similaires
4-(2-Methoxybenzene-1-sulfonyl)phenol can be compared with other similar compounds such as:
Anisole (Methoxybenzene): Anisole is a simpler compound with a methoxy group attached to the benzene ring.
Sulfonyl Phenols: These compounds have a sulfonyl group attached to the phenol ring and exhibit similar reactivity patterns in electrophilic aromatic substitution reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
52714-80-4 |
|---|---|
Formule moléculaire |
C13H12O4S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C13H12O4S/c1-17-12-4-2-3-5-13(12)18(15,16)11-8-6-10(14)7-9-11/h2-9,14H,1H3 |
Clé InChI |
QFQRDOZFADRFSO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1S(=O)(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
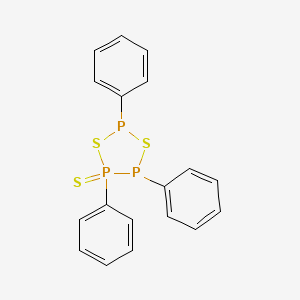


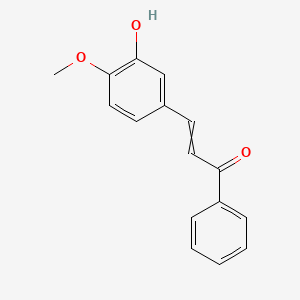


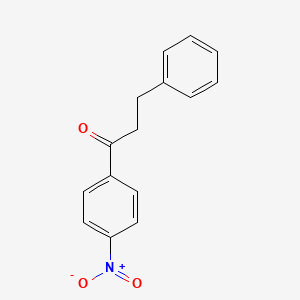

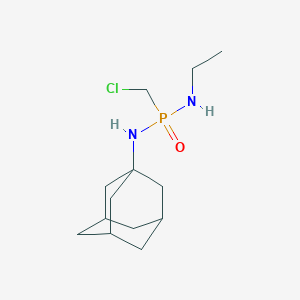
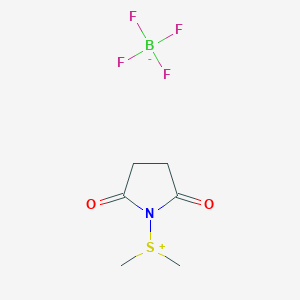
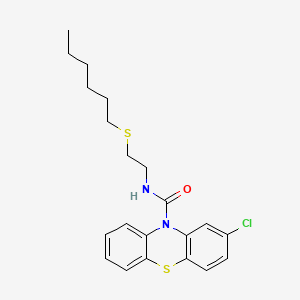
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
